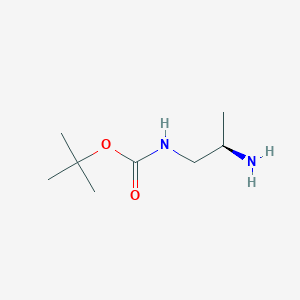

(R)-tert-Butyl (2-aminopropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-aminopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNSYFDLTSSUNI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662581 | |

| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333743-54-7 | |

| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-tert-Butyl (2-aminopropyl)carbamate CAS number 333743-54-7

An In-Depth Technical Guide to (R)-tert-Butyl (2-aminopropyl)carbamate (CAS: 333743-54-7): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a chiral bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a stereochemically defined primary amine and a second primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable building block for constructing complex molecular architectures.[1] The Boc group's stability under a wide range of conditions, coupled with its facile removal under mild acidic treatment, provides the orthogonal handle necessary for sequential, site-selective modifications.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed protocol for its selective synthesis, robust methods for its analytical characterization, and insights into its application as a strategic tool in pharmaceutical development, including its emerging role as a protein degrader building block.[4]

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties and safety requirements is foundational for its effective and safe use in a laboratory setting.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 333743-54-7 | [4][5][6] |

| Molecular Formula | C₈H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 174.24 g/mol | [4][6] |

| IUPAC Name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | [6] |

| Synonyms | (R)-N1-Boc-1,2-propanediamine, (R)-tert-butyl 2-aminopropylcarbamate | [6] |

| Appearance | Colorless to white or yellow liquid, paste, or waxy solid | [5] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |

Safety, Handling, and Storage

This compound is classified with several hazards that necessitate careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5][6]

-

Precautionary Measures:

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[7] Facilities should be equipped with an eyewash station.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists. Wash hands thoroughly after handling.[7]

-

-

Storage: Store in a tightly sealed container in a refrigerated (2-8°C), dry, and well-ventilated area.[5][7] Keep away from incompatible materials such as strong acids and oxidizing agents.[7]

The Chemistry of Selective Synthesis

The primary challenge in preparing this molecule is the selective mono-Boc protection of (R)-1,2-diaminopropane. Reacting a symmetrical diamine with di-tert-butyl dicarbonate (Boc₂O) typically results in a statistical mixture of unprotected, desired mono-protected, and undesired di-protected products, necessitating difficult chromatographic separation.[9]

The Mono-Protonation Strategy

A highly effective and elegant solution to this challenge is the in situ mono-protonation of the diamine.[10] By adding one molar equivalent of a strong acid, one of the two amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic, effectively deactivating it towards the electrophilic Boc₂O. The remaining free amine can then react selectively to yield the mono-protected product in high purity. While anhydrous HCl gas can be used, a safer and more practical approach involves the in situ generation of HCl from the reaction of chlorotrimethylsilane (Me₃SiCl) with anhydrous methanol.[10]

Synthesis Workflow Diagram

Caption: Workflow for the selective mono-Boc protection of (R)-1,2-diaminopropane.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the selective mono-Boc protection of diamines.[10]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous methanol at 0°C (ice bath).

-

Diamine Addition: Add (R)-1,2-diaminopropane (1.0 eq.) to the cold methanol with stirring.

-

In Situ Acid Generation: Slowly add chlorotrimethylsilane (Me₃SiCl, 1.0 eq.) dropwise to the solution. The reaction of Me₃SiCl with methanol generates one equivalent of HCl, protonating one amine group of the diamine. Allow the mixture to stir at 0°C for 15 minutes.

-

Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in anhydrous methanol. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting diamine is consumed.

-

Workup: Dilute the reaction mixture with water. Perform an initial wash with a nonpolar solvent like ethyl ether to remove any unreacted Boc₂O or other nonpolar impurities.

-

Basification and Extraction: Adjust the pH of the aqueous layer to >12 using a strong base (e.g., 4N NaOH solution). This deprotonates the ammonium salt of the product. Extract the product into an organic solvent such as dichloromethane (DCM) three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure mono-protected product.

Analytical Quality Control

Ensuring the purity and structural integrity of this compound is critical for the reliability and reproducibility of downstream synthetic applications.[11] A multi-technique approach is recommended for comprehensive characterization.

Comparison of Analytical Methods

| Method | Principle | Purpose |

| ¹H and ¹³C NMR | Nuclear Magnetic Resonance | Confirms chemical structure and identity. Provides an initial assessment of purity. |

| HPLC | Separation by polarity | Quantifies purity and detects non-volatile impurities.[11] |

| GC-MS | Separation by volatility; mass detection | Identifies and quantifies volatile and semi-volatile impurities.[11] |

| qNMR | Absolute quantification via an internal standard | Determines absolute purity without a compound-specific reference standard.[11] |

| FTIR | Infrared absorption by functional groups | Confirms the presence of key functional groups (N-H, C=O of carbamate). |

Quality Control Workflow

Caption: A typical quality control workflow for certifying a batch of the title compound.

Standard Analytical Protocols

-

¹H NMR Spectroscopy:

-

Reverse-Phase HPLC:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[11]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV at 210-220 nm.

-

Applications in Medicinal Chemistry and Drug Development

The utility of this compound stems from its ability to act as a versatile chiral linker and building block.[2] The differential reactivity of its two amine groups is the key to its strategic deployment.

Orthogonal Synthesis Strategy

The free primary amine is nucleophilic and can readily participate in standard transformations like acylation to form amides, reductive amination, or alkylation.[2] The Boc-protected amine is unreactive under these conditions. Once the desired modification is made at the free amine, the Boc group can be quantitatively removed with mild acid (e.g., TFA in DCM, or HCl in dioxane), unmasking the second primary amine for subsequent reactions. This orthogonal strategy streamlines complex multi-step syntheses and is a cornerstone of modern drug discovery.[1]

Application Workflow in Synthesis

Caption: A generalized workflow showing the use of the title compound as a linker.

Key Application Areas

-

Peptidomimetics and Linkers: The 1,2-diaminopropane backbone is a common motif used to mimic peptide bonds or to act as a linker connecting two different pharmacophores.[1][2]

-

Protein Degraders: The compound is explicitly categorized as a building block for protein degraders.[4] In technologies like PROTACs (Proteolysis-Targeting Chimeras), linker design is critical for orienting an E3 ligase-binding moiety and a target-binding moiety. This chiral diamine provides a structurally defined and versatile starting point for synthesizing such linkers.

-

Chiral Ligand Synthesis: The chiral nature of the compound is essential for creating enantiomerically pure ligands for asymmetric catalysis or for studying stereospecific interactions with biological targets like receptors and enzymes.[14][15]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool that enables complex and elegant synthetic solutions in drug discovery. Its value lies in its chirality and the orthogonal protection of its two amine functionalities, which allows for controlled, sequential molecular construction. A firm grasp of its synthesis, purification, and analytical validation is essential for harnessing its full potential. As research into complex modalities like protein degraders continues to expand, the demand for well-characterized, high-purity chiral building blocks such as this will undoubtedly grow, solidifying its role as a key component in the medicinal chemist's toolbox.

References

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

Journal of the American Chemical Society. Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. [Link]

-

PubChem. tert-butyl N-((2R)-2-aminopropyl)carbamate. [Link]

-

ResearchGate. Synthesis of chiral amines with R-TA Cap using isopropylamine as amine donor. [Link]

-

Chemspace. This compound | 333743-54-7. [Link]

-

Capot Chemical. Specifications of (R)-tert-Butyl 2-aminopropylcarbamate. [Link]

-

National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]

-

PubChemLite. Tert-butyl n-[(2r)-2-aminopropyl]carbamate. [Link]

- Google Patents.

-

PubMed Central. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

-

ACS Fall 2025. Electrochemical synthesis of chiral amines and amino acid derivatives. [Link]

-

Semantic Scholar. Chiral Amine Synthesis. [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubMed Central. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. [Link]

-

National Institute of Standards and Technology. Butyl carbamate - the NIST WebBook. [Link]

-

PubMed Central. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

Sources

- 1. Tert-butyl 2-aminopropylcarbamate | Boc-Protected Amine [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 333743-54-7 [sigmaaldrich.com]

- 6. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 15. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of (R)-N1-Boc-1,2-propanediamine

An In-Depth Technical Guide to the Physical Properties of (R)-N1-Boc-1,2-propanediamine

(R)-N1-Boc-1,2-propanediamine is a chiral building block of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its structure is deceptively simple, combining a propane backbone with two amino groups, one of which is "protected" by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is a cornerstone of modern organic synthesis, as it allows for the selective functionalization of the remaining free primary amine, while the chiral center at the C2 position enables the construction of stereospecific molecules. It serves as a key intermediate in the synthesis of complex pharmaceutical agents, such as Misoprostol, a prostaglandin analogue.[]

Understanding the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in a laboratory or manufacturing setting. Properties such as melting point, solubility, and spectroscopic characteristics dictate purification methods, reaction conditions, and analytical quality control. This guide provides a comprehensive analysis of these properties, grounded in the principles of physical organic chemistry, and offers practical protocols for their experimental determination.

Section 1: Molecular Structure and Its Influence on Physical Behavior

The physical characteristics of (R)-N1-Boc-1,2-propanediamine are a direct consequence of its molecular architecture. Three key features are paramount: the chiral backbone, the bulky Boc protecting group, and the free primary amine.

-

Chiral Backbone : The molecule possesses a single stereocenter at the second carbon of the propane chain with an (R) configuration. This chirality is fundamental to its application in asymmetric synthesis, and it necessitates the use of chiroptical techniques, such as polarimetry, to verify enantiomeric purity.

-

Boc Protecting Group : The tert-butoxycarbonyl group is sterically bulky and largely non-polar. Its presence dramatically increases the molecular weight and size compared to the parent 1,2-propanediamine. This addition is the primary driver for the significant changes in melting point, boiling point, and solubility. It transforms the molecule from a small, water-miscible liquid into a larger, more lipophilic compound that is likely a solid or viscous oil at room temperature.

-

Free Primary Amine : The unprotected -NH2 group retains its ability to act as a hydrogen bond donor and acceptor. This provides a site for intermolecular interactions and influences the compound's solubility in protic solvents and its chromatographic behavior.

Caption: Key structural features of (R)-N1-Boc-1,2-propanediamine.

Section 2: Core Physical Properties - A Comparative Analysis

Direct, published physical data for (R)-N1-Boc-1,2-propanediamine is sparse. However, we can predict its properties with high confidence by comparing it to the well-characterized parent compound, 1,2-propanediamine, and the isomeric N-Boc-1,3-propanediamine. The addition of the Boc group (C₅H₉O₂) is the single most significant structural modification.

| Property | 1,2-Propanediamine | (R)-N1-Boc-1,2-propanediamine (Predicted) | Rationale for Predicted Change |

| Molecular Formula | C₃H₁₀N₂ | C₈H₁₈N₂O₂ | Addition of the C₅H₈O₂ moiety from the Boc group. |

| Molecular Weight | 74.12 g/mol [2] | 174.24 g/mol [3] | The molecular weight is increased by 100.12 g/mol due to the Boc group. |

| Appearance | Colorless liquid with an ammonia-like odor[4][5] | White to off-white solid or a colorless viscous oil. | The significant increase in molecular weight and intermolecular forces favors a condensed solid or viscous liquid phase at STP. |

| Melting Point | -37 °C[6][7] | Significantly higher; likely >20 °C. | The larger molecular size enhances van der Waals forces and allows for more effective crystal lattice packing. The related N-Boc-1,3-propanediamine has a melting point of 22 °C.[8] |

| Boiling Point | ~120 °C[2][9] | Substantially higher; likely >200 °C under vacuum. | The drastic increase in molecular weight requires significantly more thermal energy to overcome intermolecular forces and enter the gas phase. The 1,3-isomer boils at 203 °C.[8] |

| Density | ~0.87 g/mL[2][10] | Higher; likely ~0.95-1.00 g/mL. | The addition of two oxygen atoms and potential for denser packing increases the mass-to-volume ratio. N-Boc-1,3-propanediamine has a density of ~1.00 g/mL.[3][8] |

| Solubility | Miscible with water; soluble in ethanol.[5][9] | Reduced water solubility; highly soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol). | The large, non-polar tert-butyl group imparts significant hydrophobic character, reducing miscibility with water while enhancing solubility in organic media.[9] |

Section 3: Spectroscopic and Chiroptical Profile

Spectroscopic analysis is essential for confirming the identity, purity, and stereochemical integrity of (R)-N1-Boc-1,2-propanediamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals include a prominent singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the propane backbone will appear as complex multiplets due to their diastereotopic nature and coupling with each other and adjacent amine protons. The N-H protons will appear as broad signals.

-

¹³C NMR : Key signals would confirm the presence of the Boc group (a quaternary carbonyl carbon ~156 ppm and the tert-butyl quaternary carbon ~79 ppm) and the three distinct carbons of the propane backbone.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides a rapid confirmation of key functional groups. Expected characteristic absorption bands include:

-

~3400-3200 cm⁻¹ : N-H stretching vibrations from both the free primary amine and the carbamate N-H.

-

~2970-2850 cm⁻¹ : C-H stretching from the alkyl groups.

-

~1700-1680 cm⁻¹ : A strong C=O (carbonyl) stretch, which is characteristic of the Boc-carbamate group.

-

~1520 cm⁻¹ : N-H bending vibration.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The electron ionization (EI) spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 174. A prominent fragmentation pattern would be the loss of isobutylene (56 Da) to give a peak at m/z = 118, or the loss of the entire tert-butoxy group (73 Da).

-

Chiroptical Properties : As a chiral molecule, (R)-N1-Boc-1,2-propanediamine will rotate plane-polarized light. The specific rotation, [α]D, is a critical physical constant for verifying the enantiomeric identity and purity. This value must be measured under defined conditions of concentration, solvent, temperature, and wavelength, as it is highly sensitive to these parameters.

Section 4: Experimental Determination Protocols

The following protocols describe robust methodologies for verifying the physical properties of a sample of (R)-N1-Boc-1,2-propanediamine.

Protocol 1: Workflow for Solubility Assessment

This protocol provides a systematic approach to determine the solubility profile, which is critical for selecting solvents for reactions, extractions, and chromatography.

Caption: A streamlined workflow for determining semi-quantitative solubility.

Methodology:

-

Preparation : Weigh approximately 10 mg of (R)-N1-Boc-1,2-propanediamine into four separate, clean vials.

-

Solvent Addition : To each vial, add 0.5 mL of a different test solvent: (a) Deionized Water, (b) Methanol, (c) Dichloromethane (DCM), and (d) Hexanes.

-

Mixing : Cap each vial and vortex vigorously for 30 seconds.

-

Observation : Visually inspect each vial against a dark background. A clear, homogenous solution indicates solubility. A cloudy suspension or visible solid indicates partial solubility or insolubility.

-

Interpretation : The results guide solvent selection. For instance, high solubility in DCM would support its use as a reaction solvent, while insolubility in hexanes might allow for precipitation as a purification method.

Protocol 2: Workflow for Confirming Enantiomeric Purity via Chiral Derivatization

The biological activity of chiral molecules is often exclusive to one enantiomer. Therefore, confirming high enantiomeric excess (e.e.) is non-negotiable in drug development. This can be achieved by converting the enantiomeric amine into diastereomers, which can be distinguished by standard NMR.

Caption: Workflow for e.e. determination using a chiral derivatizing agent.

Causality and Rationale: The reaction of a chiral amine with a single enantiomer of a chiral derivatizing agent (CDA) creates a mixture of diastereomers.[11] Unlike enantiomers, which have identical NMR spectra in achiral solvents, diastereomers have distinct chemical shifts. By integrating the corresponding peaks for each diastereomer, the ratio of the original enantiomers can be precisely calculated. The choice of a fluorinated CDA (like Mosher's acid) is particularly advantageous as ¹⁹F NMR offers a wide spectral window and no background signals, leading to highly accurate quantification.[11]

Conclusion

(R)-N1-Boc-1,2-propanediamine is a valuable chiral intermediate whose physical properties are dominated by the presence of the bulky, lipophilic Boc protecting group. This modification transforms the parent diamine into a higher-melting, less water-soluble compound, profoundly influencing its handling, purification, and reaction setup. The protocols and predictive data outlined in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently utilize this important building block in their synthetic endeavors, ensuring both efficiency and quality control.

References

-

Vertex AI Search. 1,2-Diaminopropane | Solubility of Things. 9

-

Chem-Impex. N-Boc-1,3-diaminopropane. 3

-

National Center for Biotechnology Information. Propylenediamine | C3H10N2 | CID 6567 - PubChem.

-

INTERSURFCHEM SOLUTIONS. 1,2-Propanediamine. 5

-

Sigma-Aldrich. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0.

-

National Institute of Standards and Technology. 1,2-Propanediamine - NIST WebBook.

-

Wikipedia. 1,2-Diaminopropane.

-

Sigma-Aldrich. 1,2-Diaminopropane 0.99 Propylenediamine.

-

Cheméo. Chemical Properties of 1,2-Propanediamine (CAS 78-90-0).

-

ResearchGate. Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 | Request PDF.

-

Frontiers. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.

-

FooDB. Showing Compound 1,2-Diaminopropane (FDB029308).

-

PubMed Central. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.

-

ACS Publications. Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, and 19F NMR | The Journal of Organic Chemistry.

-

Chemistry LibreTexts. 21.2: Structural and Physical Properties of Amines.

-

Thermo Scientific Alfa Aesar. N-Boc-1,3-diaminopropane, 95% 1 g | Buy Online.

-

National Center for Biotechnology Information. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem.

-

ChemicalBook. 1-BOC-AMINO-2,2-DIMETHYL-1,3-PROPANEDIAMINE synthesis.

-

Stenutz. 1,2-diaminopropane.

-

ACS Publications. Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model | The Journal of Organic Chemistry.

-

Stenutz. 1,2-propanediamine.

-

BOC Sciences. CAS 255735-88-7 N1-Boc-1,2-propanediamine - Building Block.

-

ChemicalBook. 1,2-Diaminopropane Chemical Properties,Usage,Production.

-

National Institute of Standards and Technology. 1,2-Propanediamine - NIST WebBook.

-

National Institute of Standards and Technology. 1,3-Propanediamine, N,N-diethyl- - NIST WebBook.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 1,2-Diaminopropane 78-90-0.

-

Sigma-Aldrich. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0.

-

EvitaChem. Buy N1-Boc-2-methoxy-1,3-propanediamine (EVT-13165432).

-

National Center for Biotechnology Information. 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem.

-

ChemBK. 1,2-Propane Diamine.

-

ChemicalBook. 1,2-Diaminopropane(78-90-0) 13C NMR spectrum.

-

ChemicalBook. n,n'-bis(salicylidene)-1,2-propanediamine(94-91-7) 1 h nmr.

-

National Institute of Standards and Technology. 1,3-Propanediamine, N,N-dibutyl- - NIST WebBook.

-

National Institute of Standards and Technology. 2-Methyl-1,2-propanediamine - NIST WebBook.

-

National Institute of Standards and Technology. 1,2-Propanediamine - NIST WebBook.

-

SpectraBase. n1,n1-diethyl-1,2-propanediamine - Optional[FTIR] - Spectrum.

Sources

- 2. 1,2-Diaminopropane 0.99 Propylenediamine [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Propylenediamine | C3H10N2 | CID 6567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 7. 1,2-diaminopropane [stenutz.eu]

- 8. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chembk.com [chembk.com]

- 11. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

(R)-tert-Butyl (2-aminopropyl)carbamate molecular weight and formula

An In-Depth Technical Guide to (R)-tert-Butyl (2-aminopropyl)carbamate: A Chiral Building Block for Advanced Drug Discovery

Abstract

This compound is a critical chiral building block in modern medicinal chemistry and pharmaceutical development. Its structure, which features a primary amine and a differentially protected secondary amine, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective, sequential reactions, a cornerstone of multi-step organic synthesis. This guide provides an in-depth analysis of the compound's core molecular properties, established synthesis protocols, and its strategic application in the design of novel therapeutics. By detailing the causality behind experimental choices and providing validated methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Core Molecular Profile

This compound is a carbamate derivative valued for its specific stereochemistry and the orthogonal reactivity of its two amine functionalities.[1] The fundamental molecular details are crucial for its application in synthesis and for analytical characterization.

The molecular formula for this compound is C8H18N2O2 .[2][3][4] Its molecular weight is 174.24 g/mol .[2][3][4]

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | PubChem[4] |

| CAS Number | 333743-54-7 | BLDpharm, PubChem[2][4] |

| Molecular Formula | C8H18N2O2 | BLDpharm, Sunway Pharm[2][3] |

| Molecular Weight | 174.24 | BLDpharm, Sunway Pharm[2][3] |

| InChI Key | UYNSYFDLTSSUNI-ZCFIWIBFSA-N | PubChem[4] |

| Common Synonyms | (R)-N1-Boc-1,2-propanediamine, ((R)-2-Aminopropyl)carbamic acid tert-butyl ester | Sunway Pharm[3] |

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of this compound. The carbamate functional group is generally stable, but the free primary amine can be susceptible to degradation.

| Property | Description | Rationale and Handling |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Visual inspection is a first-pass quality check. |

| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), chloroform, and alcohols. Slightly soluble in water.[5][6] | High solubility in common organic solvents facilitates its use in a wide range of reaction conditions. |

| Storage | Store at 2-8°C under an inert atmosphere. Keep in a dark place and sealed in a dry environment.[2][3] | Cool temperatures slow potential degradation pathways. An inert atmosphere (e.g., nitrogen or argon) prevents reaction with atmospheric CO2 and moisture. Protection from light prevents potential photochemical degradation. |

The Strategic Role of the Boc Protecting Group

In multi-step organic synthesis, it is often necessary to prevent a reactive functional group, such as an amine, from participating in a reaction while another part of the molecule is modified. The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups due to its unique stability profile.[7]

Expertise & Causality: The choice of the Boc group is strategic. It is robust and stable under a wide variety of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions with many nucleophiles and organometallics. This stability allows for extensive chemical modifications at the free primary amine of this compound without disturbing the protected amine. However, the Boc group can be cleaved cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the free amine for subsequent reactions. This orthogonal reactivity is fundamental to its utility.[8]

Caption: The Boc protection/deprotection cycle.

Synthesis Methodology: Selective Mono-Protection

The most direct and industrially scalable synthesis of this compound involves the selective mono-protection of (R)-1,2-diaminopropane. The key to this synthesis is controlling the stoichiometry to favor the reaction of only one of the two amine groups.

Trustworthiness & Self-Validation: The following protocol is a self-validating system. By using a large excess of the starting diamine, the statistical probability of the protecting group reagent (di-tert-butyl dicarbonate) encountering an already mono-protected molecule is significantly reduced, thus minimizing the formation of the di-protected byproduct. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), providing a direct visual confirmation of the consumption of starting material and the formation of the product. Purification via column chromatography ensures the isolation of the target compound with high purity, which can be verified by analytical techniques like NMR spectroscopy.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound via selective N-Boc protection of (R)-1,2-diaminopropane.

Materials:

-

(R)-1,2-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol/Triethylamine mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1,2-diaminopropane (5.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0°C. Causality Note: Slow addition is crucial to maintain a high local concentration of the diamine, preventing over-reaction and formation of the di-Boc protected byproduct.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC, eluting with a polar solvent system (e.g., 90:9:1 DCM:MeOH:Et₃N). The product should be more retained (lower Rf) than the starting diamine and less polar than the di-protected species.

-

Workup: Once the Boc₂O is consumed, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess diamine.

-

Extraction: Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The aqueous washes remove any unreacted diamine salts and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM with 0.5% triethylamine) to isolate the pure this compound. Causality Note: The small amount of triethylamine in the eluent prevents the product from streaking on the acidic silica gel.

Applications in Drug Development

The unique stereochemistry and bifunctional nature of this compound make it a valuable intermediate in the synthesis of pharmaceuticals.[1] Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

-

Chiral Scaffolding: It serves as a chiral scaffold to introduce a specific 3D orientation into a target molecule. This is essential for achieving high-affinity binding to biological targets like enzymes and receptors.

-

Linker Technology: The compound is frequently used as a linker to connect two different pharmacophores. The primary amine can be reacted first, followed by deprotection and reaction of the second amine, allowing for the controlled assembly of complex drug candidates like kinase inhibitors or PROTACs.[7]

-

Precursor for Bioactive Molecules: Research has identified its enantiomer, (S)-tert-butyl (2-aminopropyl)carbamate, as a precursor in the synthesis of agents for anti-cancer, anti-AIDS, and analgesic applications.[1] The (R)-enantiomer is similarly explored for developing stereoisomers of these drugs or entirely new chemical entities where the (R)-configuration is required for biological activity.

Caption: Role as a bifunctional linker in drug design.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the rational design of complex, stereochemically defined molecules. Its combination of a readily available primary amine, a robustly protected secondary amine, and a defined chiral center provides medicinal chemists with a reliable and versatile building block. The methodologies for its synthesis are well-established and scalable, and its applications span a wide range of therapeutic areas. A thorough understanding of its properties, handling, and synthetic utility, as detailed in this guide, is essential for any research professional seeking to innovate in the field of drug discovery.

References

- (R)-tert-Butyl (2-aminopropyl)

- (R)

- tert-butyl N-((2R)-2-aminopropyl)carbamate.

- tert-butyl carbamate - Physico-chemical Properties. ChemBK.

- tert-Butyl carbam

- (S)-Tert-butyl (2-aminopropyl)

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 2. 333743-54-7|this compound|BLD Pharm [bldpharm.com]

- 3. (R)-tert-butyl 2-aminopropylcarbamate - CAS:333743-54-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl N-[(2R)-2-aminopropyl]carbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(2R)-2-aminopropyl]carbamate, a chiral bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The document elucidates the compound's fundamental physicochemical properties, details a robust synthetic protocol, and explores its versatile applications as a strategic building block in the development of complex pharmaceutical agents. By leveraging the orthogonal reactivity of its free primary amine and its acid-labile tert-butoxycarbonyl (Boc)-protected amine, this reagent offers precise control in multi-step synthetic sequences. This guide serves as an essential resource for scientists aiming to incorporate this valuable intermediate into their research and development workflows, particularly in the construction of peptidomimetics, molecular linkers, and chiral drug candidates.

Introduction to tert-Butyl N-[(2R)-2-aminopropyl]carbamate

tert-Butyl N-[(2R)-2-aminopropyl]carbamate, systematically named according to IUPAC nomenclature, is a key organic intermediate widely utilized in the fields of pharmaceutical and chemical research.[1] Its structure features a propane backbone with two primary amine groups at positions 1 and 2. The critical aspects of this molecule are twofold: the defined (R)-stereochemistry at the chiral center (C2) and the differential protection of the two amino groups. One amine remains as a reactive primary nucleophile, while the other is masked with a tert-butoxycarbonyl (Boc) group.

The Boc group is one of the most prevalent nitrogen-protecting groups in modern organic synthesis.[2] Its utility stems from its remarkable stability under a wide range of nucleophilic and basic conditions, combined with its facile and clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This predictable reactivity allows for an "orthogonal" synthetic strategy, where the free amine can be selectively functionalized without disturbing the protected amine. Subsequently, the Boc group can be removed to reveal a new reactive site for further elaboration. This strategic control makes tert-butyl N-[(2R)-2-aminopropyl]carbamate an invaluable building block for the sequential and regioselective construction of complex molecular architectures.[5] Its chirality is particularly crucial in drug development, where stereoisomers often exhibit vastly different pharmacological activities.[6]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of tert-butyl N-[(2R)-2-aminopropyl]carbamate are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | [1] |

| Synonyms | (R)-tert-Butyl (2-aminopropyl)carbamate, R-1-N-BOC-propane-1,2-diamine | [7][8] |

| CAS Number | 333743-54-7 | [1][7] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][7] |

| Molecular Weight | 174.24 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [5] |

| Boiling Point | 264 °C at 760 mmHg | [9] |

| Storage | 4°C, protect from light | [9][10] |

Safety and Handling: The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

The most common and efficient synthesis of tert-butyl N-[(2R)-2-aminopropyl]carbamate involves the selective mono-Boc protection of (R)-1,2-diaminopropane. The key to achieving high selectivity for the mono-protected product over the di-protected byproduct is to use a significant excess of the starting diamine relative to the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O).[5][11]

3.1 Synthetic Principle

The reaction proceeds via nucleophilic attack of one of the primary amino groups of (R)-1,2-diaminopropane on a carbonyl carbon of Boc₂O. A base, such as triethylamine or the excess diamine itself, neutralizes the proton released from the amine, driving the reaction forward. By maintaining a high concentration of the diamine, the statistical probability of a Boc₂O molecule reacting with an already mono-protected molecule is significantly reduced.

Sources

- 1. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 7. calpaclab.com [calpaclab.com]

- 8. (R)-tert-butyl 2-aminopropylcarbamate - CAS:333743-54-7 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound | 333743-54-7 [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-tert-Butyl (2-aminopropyl)carbamate

Introduction: The Significance of (R)-tert-Butyl (2-aminopropyl)carbamate in Modern Chemistry

This compound is a chiral building block of considerable importance in pharmaceutical and materials science research. Its structure, featuring a primary amine and a carbamate-protected primary amine on a chiral propane backbone, offers a versatile scaffold for the synthesis of complex molecules with defined stereochemistry. The differential protection of the two amino groups allows for selective functionalization, making it a valuable intermediate in the development of novel therapeutic agents and chiral ligands. This guide provides a comprehensive overview of two robust and field-proven synthetic routes to this compound, designed for researchers, scientists, and drug development professionals.

This document will delve into the strategic considerations behind two primary synthetic pathways, offering detailed, step-by-step protocols and the underlying chemical principles. The first route leverages the regioselective mono-Boc protection of commercially available (R)-1,2-diaminopropane. The second, a multi-step but equally viable approach, starts from the chiral precursor (R)-alaninol. Each method will be critically evaluated to provide a holistic understanding of its practical application.

Part 1: Synthesis via Regioselective Mono-Boc Protection of (R)-1,2-Diaminopropane

This is arguably the most direct approach to the target molecule, capitalizing on the differential basicity of the two amino groups in the starting material, (R)-1,2-diaminopropane. The core principle involves the selective protonation of the more basic secondary amine at the C-2 position, thereby directing the tert-butoxycarbonylation to the less hindered primary amine at the C-1 position.

Causality of Experimental Choices

The success of this synthesis hinges on achieving high regioselectivity. The secondary amine at the chiral center is more electron-rich and thus more basic than the terminal primary amine. By introducing one equivalent of a strong acid, we can selectively protonate the more basic amine, rendering it non-nucleophilic. Subsequent addition of di-tert-butyl dicarbonate ((Boc)₂O) results in the desired protection of the remaining free primary amine. An elegant method to deliver a precise equivalent of HCl is its in situ generation from chlorotrimethylsilane (Me₃SiCl) and anhydrous methanol, which is more controlled than using gaseous HCl.[1][2]

Experimental Protocol: Mono-Boc Protection of (R)-1,2-Diaminopropane

Materials:

-

(R)-1,2-Diaminopropane

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl), freshly distilled

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH), 2N solution

-

Dichloromethane (DCM)

-

Ethyl Ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-diaminopropane (1 eq) in anhydrous methanol at 0 °C (ice bath).

-

To this stirred solution, add freshly distilled Me₃SiCl (1 eq) dropwise. A white precipitate of the hydrochloride salt will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Add a small amount of water (approx. 1 mL per gram of diamine) to the mixture, followed by the addition of (Boc)₂O (1 eq) dissolved in a minimal amount of methanol.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with ethyl ether (2 x volume of MeOH) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x volume of MeOH).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | (R)-1,2-Diaminopropane | [3] |

| Key Reagent | Di-tert-butyl dicarbonate | [4] |

| Typical Yield | 60-75% | [1][2] |

| Appearance | White solid | [2] |

| Purity (Post-workup) | >95% | [2] |

Spectroscopic Data for the Racemic Analog (tert-Butyl (2-aminopropyl)carbamate): [2]

-

¹H NMR (400 MHz, CDCl₃): δ 7.69 (brs, NH), 5.07 (brs, NH₂), 3.14 (brs, 1H), 3.02 (m, 1H), 2.90 (m, 1H), 1.45 (s, 9H), 1.08 (d, J = 6.4 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 156.4, 79.2, 47.8, 47.1, 28.4, 20.1.

-

EIMS m/z: [M]⁺ 174 N.D., 101 (24), 75 (11), 57 (100), 44 (100).

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis via regioselective Boc protection.

Part 2: Multi-step Synthesis from (R)-Alaninol

An alternative and equally valuable strategy begins with the readily available chiral amino alcohol, (R)-alaninol. This route involves the protection of the existing amino group, followed by the chemical transformation of the hydroxyl group into a primary amine. This multi-step approach offers excellent control over stereochemistry and is a classic demonstration of functional group interconversion.

Causality of Experimental Choices

The synthetic sequence is logical and designed to be robust.

-

Boc Protection: The initial step is the protection of the amino group of (R)-alaninol. This is a standard procedure to prevent its interference in the subsequent steps.[5]

-

Hydroxyl Group Activation: The primary alcohol is a poor leaving group. Therefore, it must be converted into a better one. Mesylation (reaction with methanesulfonyl chloride) is a common and efficient method for this activation.

-

Nucleophilic Substitution with Azide: The mesylate is an excellent substrate for Sₙ2 reactions. Sodium azide is used as the nucleophile to introduce the azide group, which proceeds with inversion of configuration at the chiral center if it were secondary, but in this case, it occurs at a primary carbon.

-

Reduction of the Azide: The final step is the reduction of the azide to the desired primary amine. A key consideration here is the choice of reducing agent to ensure the stability of the Boc protecting group. Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction methods (e.g., Zn/NH₄Cl) are compatible with Boc groups and are effective for this transformation.[6][7][8]

Experimental Protocols: Synthesis from (R)-Alaninol

Materials:

-

(R)-Alaninol ((R)-2-Amino-1-propanol)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (brine)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-alaninol (1 eq) and triethylamine (1.1 eq) in anhydrous THF and cool the solution to 0 °C.

-

Add a solution of (Boc)₂O (1 eq) in THF dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 18 hours).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate to yield the N-Boc protected alaninol, which is often used in the next step without further purification.

Materials:

-

(R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

Procedure:

-

Dissolve the N-Boc protected alaninol (1 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give the mesylated product.

Materials:

-

(R)-tert-Butyl (1-(methylsulfonyloxy)propan-2-yl)carbamate

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the mesylated compound (1 eq) in anhydrous DMF.

-

Add sodium azide (3 eq) and heat the mixture to 60-80 °C.

-

Stir for several hours until the reaction is complete (monitored by TLC). Microwave irradiation can significantly shorten the reaction time.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield the azide.

Materials:

-

(R)-tert-Butyl (1-azidopropan-2-yl)carbamate

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the azide (1 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%).

-

Subject the mixture to an atmosphere of hydrogen (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate to obtain the final product, this compound.

Data Presentation

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Boc Protection | (Boc)₂O, TEA | >90% |

| 2 | Mesylation | MsCl, TEA | >90% |

| 3 | Azide Substitution | NaN₃ | 80-95% |

| 4 | Azide Reduction | H₂, Pd/C | >95% |

Visualization of the Reaction Pathway

Caption: Multi-step synthesis pathway starting from (R)-alaninol.

Conclusion and Method Comparison

Both synthetic routes presented in this guide are effective for the preparation of enantiomerically pure this compound.

-

Route 1 (from (R)-1,2-Diaminopropane): This method is highly convergent and efficient, offering the target molecule in a single chemical transformation from a commercially available chiral starting material. Its primary advantage is its directness. However, the success of this route is critically dependent on achieving high regioselectivity during the Boc protection step. Careful control of stoichiometry and reaction conditions is paramount.

-

Route 2 (from (R)-Alaninol): This multi-step synthesis is a classic and robust approach that relies on well-established and high-yielding reactions. While longer, it may be more suitable for laboratories that do not have access to enantiomerically pure 1,2-diaminopropane but have (R)-alaninol available. Each step is generally clean and high-yielding, and the stereochemical integrity of the chiral center is well-maintained throughout the sequence.

The choice between these two methods will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific expertise and resources of the laboratory. Both pathways represent reliable and validated methods for accessing this important chiral building block.

References

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. (2017). [Link]

-

Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. (2017). [Link]

-

Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. ResearchGate. (2016). [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

Synthesis of Amines by Reduction. YouTube. (2021). [Link]

-

Selective Mono-BOC Protection of Diamines. ResearchGate. (2007). [Link]

-

1,2-Diaminopropane. Wikipedia. [Link]

-

Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as immediate precursors of cis-vicinal diamines. Indian Journal of Chemistry. (2003). [Link]

-

1,2-Diaminopropane, (R)-. PubChem. [Link]

Sources

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 2. redalyc.org [redalyc.org]

- 3. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

Introduction: The Significance of (R)-N-Boc-1,2-propanediamine as a Chiral Building Block

An In-depth Technical Guide to the Synthesis of (R)-N-Boc-1,2-propanediamine: A Senior Application Scientist's Perspective

(R)-N-Boc-1,2-propanediamine is a cornerstone chiral building block in modern organic and medicinal chemistry. As a differentially protected chiral 1,2-diamine, it provides a versatile scaffold for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and as a ligand in asymmetric catalysis. The presence of a stereochemically defined center and two distinct amine functionalities—one protected and one free—allows for sequential, regioselective chemical modifications. This guide offers an in-depth analysis of the primary synthetic strategies starting from various precursors, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and process optimization.

Synthetic Landscape: Core Strategies and Starting Materials

The synthesis of enantiomerically pure (R)-N-Boc-1,2-propanediamine can be broadly categorized into three main approaches. The selection of a specific route is often dictated by factors such as scale, cost, available equipment, and the desired level of enantiopurity.

-

Classical Chiral Resolution of Racemic 1,2-Diaminopropane: This is the most established and industrially scalable method. It begins with the synthesis of a racemic mixture of the diamine, which is then separated into its constituent enantiomers.

-

Asymmetric Synthesis from Prochiral Precursors: These more contemporary methods aim to create the chiral center with high enantioselectivity, avoiding a resolution step. This is often achieved through metal-catalyzed reactions using a chiral ligand.

-

Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive chiral molecules (the "chiral pool") as the starting material, where the stereocenter is already established.

The following diagram provides a high-level overview of these divergent synthetic pathways.

Caption: Overview of major synthetic strategies for (R)-N-Boc-1,2-propanediamine.

Route 1: The Workhorse Method - Racemic Synthesis and Chiral Resolution

This pathway is the most documented and widely practiced approach due to its reliability and the low cost of the initial starting materials. It is a three-stage process: synthesis of racemic 1,2-diaminopropane, resolution of the enantiomers, and selective protection of the (R)-enantiomer.

Stage 1: Synthesis of Racemic 1,2-Diaminopropane

The primary industrial synthesis involves the ammonolysis of 1,2-dichloropropane.[1] This method utilizes readily available and inexpensive ammonia to displace the chlorine atoms.

CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[1]

Alternative laboratory and industrial preparations include:

-

Amination of Propylene Oxide: Reacting propylene oxide with ammonia, often in the presence of a catalyst like Cu/ZSM-5, provides the diamine.[2][3]

-

Reductive Amination of Isopropanolamine: Catalytic amination of isopropanolamine over a catalyst such as Raney Nickel can yield 1,2-propanediamine.[4]

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

The core of this strategy lies in the separation of the racemic diamine. This is achieved by reacting the mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

-

The Preferred Resolving Agent: (+)-Tartaric Acid: The most common and cost-effective resolving agent is the naturally occurring (+)-tartaric acid. When a solution of racemic 1,2-diaminopropane is treated with (+)-tartaric acid, two diastereomeric salts are formed: (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate. One of these salts is typically much less soluble in the chosen solvent (e.g., methanol) and will preferentially crystallize, allowing for its isolation by simple filtration.[5]

-

Liberation of the Free Amine: After the desired diastereomeric salt is isolated and purified, it is treated with a strong base, such as sodium hydroxide (NaOH), to neutralize the tartaric acid and liberate the free (R)-(-)-1,2-diaminopropane. The enantiomerically pure diamine can then be extracted into an organic solvent.

Stage 3: Selective Mono-N-Boc Protection

With the enantiomerically pure (R)-1,2-propanediamine in hand, the final step is the regioselective protection of one of the two amino groups with a tert-butoxycarbonyl (Boc) group. The reagent of choice is di-tert-butyl dicarbonate (Boc₂O).[6]

The key challenge is to prevent the formation of the di-protected by-product. The most common laboratory method to achieve high selectivity for mono-protection involves using a large excess of the diamine relative to the Boc₂O.[7] However, this is not economical if the chiral diamine is valuable. A more atom-economical approach involves the slow addition of a stoichiometric amount of Boc₂O to a cooled solution of the diamine.[8] The primary amine at the less-hindered C1 position is generally more reactive, leading to the desired product.

The overall workflow for this classical approach is depicted below.

Sources

- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 2. KR100442111B1 - Manufacturing method of 1,2-diaminopropane - Google Patents [patents.google.com]

- 3. CN113105337B - Preparation method of 1, 2-propane diamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to (R)-tert-Butyl (2-aminopropyl)carbamate: Synthesis, Stereochemical Integrity, and Applications

Abstract: (R)-tert-Butyl (2-aminopropyl)carbamate is a chiral building block of significant interest in medicinal and synthetic organic chemistry. Its structure, featuring a primary amine and a carbamate-protected primary amine on a propane backbone, makes it a versatile intermediate for constructing complex molecular architectures. The strategic placement of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the free amine, preventing undesired side reactions during multi-step syntheses.[1] This guide provides a comprehensive technical overview of its stereochemistry, a field-proven stereoselective synthetic protocol, robust analytical methods for quality control, and its applications in drug development.

Structural Elucidation and Physicochemical Properties

This compound is a carbamate derivative where one of the two amino groups of (R)-1,2-diaminopropane is protected with a Boc group.[1][2] This strategic protection is crucial, rendering the protected amine unreactive under basic and nucleophilic conditions while allowing the free primary amine to undergo various transformations such as acylation, alkylation, and sulfonylation.[3] The Boc group can be readily removed under mild acidic conditions, enabling orthogonal protection strategies in complex syntheses.[1][3]

Stereochemistry

The stereochemical designation "(R)" refers to the configuration of the chiral center at the second carbon atom of the propyl chain. This assignment is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]

CIP Priority Assignment:

-

-NH2 (Amino group): The nitrogen atom (atomic number 7) has the highest priority.

-

-CH2NHBoc (Carbamate-protected aminomethyl group): The carbon of this group is attached to a nitrogen, giving it higher priority than the methyl group's carbon, which is attached only to hydrogens.

-

-CH3 (Methyl group): The carbon atom has a lower priority than the aminomethyl group.

-

-H (Hydrogen atom): The hydrogen atom (atomic number 1) has the lowest priority.

When orienting the molecule with the lowest priority group (-H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, thus assigning the "(R)" configuration.[5][6] The precise control of this stereocenter is paramount, as the biological activity of many pharmaceutical agents is highly dependent on their stereochemistry.

Physicochemical Data

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | PubChem[2] |

| CAS Number | 333743-54-7 | PubChem[2] |

| Molecular Formula | C8H18N2O2 | PubChem[2] |

| Molecular Weight | 174.24 g/mol | PubChem[2] |

| Appearance | Solid | --- |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | BLDpharm[7] |

| SMILES | CN | PubChem[2] |

Stereoselective Synthesis: A Field-Proven Protocol

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. For this compound, a robust and scalable approach begins with the readily available and inexpensive chiral precursor, L-Alanine (which has an (S) configuration). This strategy leverages the existing stereocenter of the starting material to establish the desired (R) configuration in the final product through a series of stereospecific reactions.

The causality behind this choice is twofold: economic viability and stereochemical control. Starting with a chiral pool material like L-Alanine avoids the need for costly and often complex asymmetric synthesis or chiral resolution steps later in the sequence.

Detailed Experimental Protocol

Step 1: N-Boc Protection of L-Alanine

-

Suspend L-Alanine (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add Sodium Hydroxide (1.5 eq) and stir until a clear solution is obtained.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.3 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Perform an aqueous workup, acidifying the aqueous layer to pH 1-2 with 4M HCl, followed by extraction with Ethyl Acetate. The combined organic layers are dried and concentrated to yield N-(tert-Butoxycarbonyl)-L-alanine.[8]

Step 2: Reduction of the Carboxylic Acid

-

Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of Borane-THF complex (BH3·THF, ~2.5 eq) or Lithium Aluminum Hydride (LiAlH4, ~1.5 eq). Causality Note: BH3·THF is often preferred for its selectivity and safer handling profile compared to LiAlH4 on larger scales.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and more water.

-

Filter the resulting precipitate and concentrate the filtrate to obtain N-Boc-L-alaninol.

Step 3: Conversion to the Final Product

-

Dissolve N-Boc-L-alaninol (1.0 eq) in Dichloromethane (DCM) and cool to 0 °C.

-

Add Triethylamine (Et3N, 1.5 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq) to activate the hydroxyl group.

-

After stirring for 1-2 hours, perform an aqueous workup to isolate the mesylated intermediate.

-

Dissolve the crude mesylate in Dimethylformamide (DMF) and add Sodium Azide (NaN3, 2.0 eq). Heat the mixture to 60-80 °C for 4-6 hours. This SN2 reaction proceeds with inversion of configuration, converting the (S) stereocenter to (R).

-

After workup, the resulting azido intermediate is reduced. This can be achieved via catalytic hydrogenation (H2, Pd/C in Methanol) or a Staudinger reaction (PPh3, H2O).

-

Purify the final product, this compound, by column chromatography to yield the pure compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step in the workflow. A multi-technique approach is required.

Spectroscopic and Chromatographic Data

| Technique | Expected Results | Purpose |

| ¹H NMR | Signals corresponding to: t-butyl protons (~1.4 ppm, 9H, singlet), methyl protons (~1.1 ppm, 3H, doublet), methylene and methine protons (~2.6-3.2 ppm, 3H, multiplet), NH and NH2 protons (broad signals). | Structural Confirmation |

| ¹³C NMR | Signals for: t-butyl quaternary carbon (~79 ppm), t-butyl methyl carbons (~28 ppm), aliphatic carbons (~20-50 ppm), and the carbamate carbonyl carbon (~156 ppm).[9] | Structural Confirmation |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 175.14. | Molecular Weight Verification |

| Chiral HPLC | Baseline separation of the (R) and (S) enantiomers using a suitable chiral stationary phase (e.g., polysaccharide-based CSP). The goal is an enantiomeric excess (e.e.) >98%.[10] | Stereochemical Integrity |

Note: Exact NMR chemical shifts can vary based on the deuterated solvent used.[11]

Applications in Drug Development and Medicinal Chemistry

This compound serves as an indispensable chiral building block for introducing a 1,2-diaminopropane linker into bioactive molecules.[1][12] This structural motif is present in a variety of therapeutic agents, where the specific stereochemistry is often critical for target binding and efficacy.

The primary amine provides a reactive handle for conjugation to other pharmacophores, while the protected amine can be deprotected at a later synthetic stage for further functionalization. This bifunctionality is leveraged in the synthesis of:

-

Peptidomimetics: Where the diamine linker replaces a standard peptide bond to improve stability or conformational properties.[1]

-

Kinase Inhibitors: The 1,2-diamine moiety can act as a hinge-binding element or a linker to connect different fragments of a molecule designed to interact with a kinase active site.[3]

-

Novel Ligands: Used in the construction of ligands for various receptor studies and in the generation of small molecule libraries for high-throughput screening.[1]

The carbamate group itself is a well-recognized structural motif in many approved drugs and is known for its chemical stability and ability to modulate pharmacokinetic properties.[13][14]

Conclusion

This compound is a high-value chiral intermediate whose utility is defined by its unique combination of a reactive primary amine, a stably protected secondary amine, and a defined stereocenter. The successful application of this building block in research and development hinges on a robust stereoselective synthesis and rigorous analytical validation. The methodologies and insights presented in this guide offer a comprehensive framework for its synthesis, characterization, and strategic implementation in the pursuit of novel therapeutic agents.

References

- A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Compounds Derived from N-Boc-3-Chloropropylamine. Benchchem.

- Tert-butyl 2-aminopropylcarbamate | Boc-Protected Amine. Benchchem.

- tert-butyl N-((2R)-2-aminopropyl)carbamate. PubChem.

- Supporting Information.

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- Cahn–Ingold–Prelog priority rules. Wikipedia.

- Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry.

- (S)-Tert-butyl (2-aminopropyl)carbamate. Smolecule.

- A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds. Benchchem.

- R and S Configuration Using Cahn Ingold Prelog Priority Rules. YouTube.

- This compound. BLDpharm.

- N-(tert-Butoxycarbonyl)-L-alanine synthesis. ChemicalBook.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.

- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

Sources

- 1. Tert-butyl 2-aminopropylcarbamate | Boc-Protected Amine [benchchem.com]

- 2. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]